molecular formula C9H18O2 B13333008 2-(3-Methoxycyclohexyl)ethan-1-ol

2-(3-Methoxycyclohexyl)ethan-1-ol

Katalognummer: B13333008
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: GGGIZONBIPIHLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methoxycyclohexyl)ethan-1-ol is an organic compound with the molecular formula C9H18O2 It is a cyclohexane derivative with a methoxy group at the 3-position and an ethan-1-ol group attached to the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxycyclohexyl)ethan-1-ol can be achieved through several methods. One common approach involves the alkylation of 3-methoxycyclohexanone with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the reduction of 2-(3-methoxycyclohexyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to an alcohol group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation and other advanced techniques may be employed to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methoxycyclohexyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: 2-(3-Methoxycyclohexyl)ethanone, 2-(3-Methoxycyclohexyl)ethanoic acid

    Reduction: 2-(3-Methoxycyclohexyl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2-(3-Methoxycyclohexyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound as a precursor or active ingredient.

    Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.

Wirkmechanismus

The mechanism of action of 2-(3-Methoxycyclohexyl)ethan-1-ol depends on its specific application. In chemical reactions, the compound’s functional groups (methoxy and alcohol) participate in various interactions, such as hydrogen bonding, nucleophilic attack, and electrophilic addition. These interactions determine the compound’s reactivity and the pathways it follows in different reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Methoxycyclohexyl)ethanone
  • 2-(3-Methoxycyclohexyl)ethanoic acid
  • 2-(3-Methoxycyclohexyl)ethane

Uniqueness

2-(3-Methoxycyclohexyl)ethan-1-ol is unique due to the presence of both a methoxy group and an alcohol group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. Its structural features allow for diverse chemical transformations, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C9H18O2

Molekulargewicht

158.24 g/mol

IUPAC-Name

2-(3-methoxycyclohexyl)ethanol

InChI

InChI=1S/C9H18O2/c1-11-9-4-2-3-8(7-9)5-6-10/h8-10H,2-7H2,1H3

InChI-Schlüssel

GGGIZONBIPIHLD-UHFFFAOYSA-N

Kanonische SMILES

COC1CCCC(C1)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.